molecular formula C8H8Cl2O B1353470 2,6-Dichloro-4-methylbenzenemethanol CAS No. 173310-45-7

2,6-Dichloro-4-methylbenzenemethanol

Cat. No. B1353470
M. Wt: 191.05 g/mol
InChI Key: PGXWKTFUFNFTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-methylbenzenemethanol is a specific organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 . It has gained considerable attention in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is (2,6-dichloro-4-methylphenyl)methanol . The InChI code is 1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 .

It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis and Chemical Reactions : 2,6-Dichloro-4-methylbenzenemethanol has been used in various synthesis processes. For instance, it's involved in the preparation of 4-methyl-2,3,5,6-tetrafluorobenzenemethanol via chlorination and hydrogenolysis processes, indicating its role in producing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals C. Qun (2006). Additionally, it's used in the novel synthesis of 4-ethyl-α-methylbenzenemethanol and α,α′-dimethyl-1,4-benzenedimethanol, showcasing its versatility in organic synthesis Zhang Yan-hui (2012).

  • Protection of Alcohols and Carboxylic Acids : This compound has been effective in the protection of alcohols and carboxylic acids. The (2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)-methyl trichloroacetimidate variant can react with alcohols and carboxylic acids to form ethers and esters, respectively. These products are stable under typical deprotection conditions but can be deprotected using trifluoroacetic acid M. Kurosu, Kai Li (2009).

  • Influence on Chemical Reactions : The molecule also influences the route and outcome of various chemical reactions. For instance, its derivatives, such as 2,6-dihalobenzoic acids, are accessible through treatments involving strong bases and dry ice, demonstrating its utility in creating specific organic compounds C. Heiss, E. Marzi, M. Schlosser (2003).

  • Applications in Organic Chemistry : 2,6-Dichloro-4-methylbenzenemethanol derivatives are involved in the synthesis of complex organic molecules, such as phthalocyanines, indicating its role in creating pigments and dyes D. Wöhrle, M. Eskes, K. Shigehara, A. Yamada (1993).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(2,6-dichloro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXWKTFUFNFTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445336
Record name (2,6-dichloro-4-methylphenyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-methylbenzenemethanol

CAS RN

173310-45-7
Record name (2,6-dichloro-4-methylphenyl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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